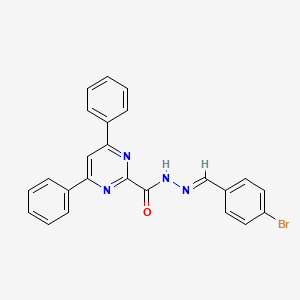

![molecular formula C21H17BrN2O2 B5525145 N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)

N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

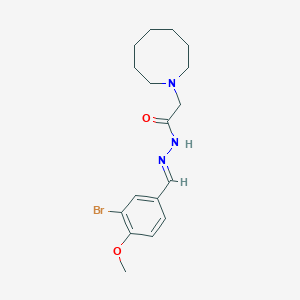

Hydrazone Schiff bases, such as N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide, are compounds formed through the condensation of hydrazides with aldehydes or ketones. These compounds are of interest due to their structural diversity and potential applications in catalysis, polymer chemistry, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves the condensation reaction of a bromobenzohydrazide with a suitable aldehyde. For example, a study demonstrates the effective synthesis of a novel hydrazone Schiff base compound by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, showcasing the versatility of this synthetic route in producing complex hydrazone structures (Arunagiri et al., 2018).

Applications De Recherche Scientifique

Antioxidant Activity and Molecular Docking

A theoretical study and molecular docking approach revealed the antioxidant behavior of Schiff bases, including compounds structurally similar to N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide. These compounds exhibit potential antioxidant activity, influenced by tautomerization, and display favorable interactions with proteins like xanthine oxidase, suggesting potential as enzyme inhibitors (Ardjani & Mekelleche, 2017).

Catalytic Synthesis

Research into ligand-free copper-catalyzed synthesis techniques has highlighted the utility of o-bromoaryl derivatives, including compounds related to N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide, in the efficient and general synthesis of heterocyclic compounds like benzimidazoles and benzoxazoles. This method emphasizes the potential for green chemistry applications by utilizing recyclable catalysts without the need for external ligands (Saha et al., 2009).

Structural Investigation and Electronic Properties

The structural and electronic properties of similar Schiff base compounds have been thoroughly investigated through methods like X-ray crystallography, vibrational spectroscopy, and DFT calculations. These studies provide insight into the molecular structure, stability, and electronic behavior of these compounds, laying the groundwork for future applications in material science and molecular engineering (Arunagiri et al., 2018).

Interaction with Human Serum Albumin

A study on the thermodynamic properties of the binding of bromo-hydrazone derivatives to human serum albumin (HSA) revealed significant insights into the biological activity of these compounds. The presence of a bromine atom enhances the binding strength and stability of the compound-HSA complex, indicating the potential for drug delivery and pharmacokinetic modulation applications (Tong et al., 2015).

Potential Bioactive Compounds

Schiff base compounds, structurally related to N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide, have shown remarkable activities in biological screenings, including antibacterial, antifungal, and antioxidant activities. These compounds also exhibit interaction with salmon sperm DNA, suggesting potential applications in the development of new therapeutic agents (Sirajuddin et al., 2013).

Propriétés

IUPAC Name |

2-bromo-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O2/c22-20-9-5-4-8-19(20)21(25)24-23-14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,24,25)/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKVZUPDYPKCRX-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

![(1-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-propylpiperidin-3-yl)methanol](/img/structure/B5525067.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)

![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)